1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a dihydropyrimidine core, and a phenylguanidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the tetrazole and phenylguanidine groups .
Chemical Reactions Analysis
1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the tetrazole ring.
Scientific Research Applications
1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of xanthine oxidase, which is involved in the metabolism of purines .
Comparison with Similar Compounds
Similar compounds to 1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine include other dihydropyrimidinones and tetrazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For instance, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is another compound synthesized using the Biginelli reaction and has been studied for its pharmacological properties .
Properties
IUPAC Name |
2-[6-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-2-yl]-1-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9OS/c20-17(21-13-7-3-1-4-8-13)24-18-22-14(11-16(29)23-18)12-30-19-25-26-27-28(19)15-9-5-2-6-10-15/h1-11H,12H2,(H4,20,21,22,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBKNJAARCSCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.